molecular formula C13H19ClN2OSi B8319515 6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine

6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8319515
M. Wt: 282.84 g/mol
InChI Key: MNIFQCZOJWJOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C13H19ClN2OSi and its molecular weight is 282.84 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19ClN2OSi

Molecular Weight

282.84 g/mol

IUPAC Name

2-[(6-chloropyrrolo[3,2-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19ClN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-9-15-13(14)8-12(11)16/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

MNIFQCZOJWJOKB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CN=C(C=C21)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60%, 1.40 g, 35.0 mmol) was added in portions over 20 min to a solution of 6-chloro-5-aza-indole (4.45 g, 29.1 mmol) in DMF (17.2 mL) at 0° C. (ice bath). The mixture was stirred for 1 h. (2-Chloromethoxy-ethyl)-trimethyl-silane (5.83 g, 35.0 mmol) was then added over 15 min. After stirring for 1 h, the reaction was quenched with water (100 mL) and the mixture extracted with DCM (3×100 mL). The combined organic extracts were washed with brine (3×300 mL), dried over Na2SO4, filtered and concentrated. Chromatography on silica gel (gradient elution, 0-100%, EtOAc/petrol 40-60° C.), gave the title compound (6.7 g, 82%) as a yellow oil. 1H NMR (Me-d3-OD): 8.61 (1H, s), 7.63 (1H, s), 7.50 (1H, d), 6.71 (1H, d), 5.57 (2H, s), 3.53 (2H, t), 0.88 (2H, t), −0.04-0.16 (9H, m).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 mL
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solvent
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

6-chloro-1H-pyrrolo[3,2-c]pyridine (1 g, 6.6 mmol) was dissolved in DMF (5 mL) under Ar and the solution was cooled in an ice water bath. A 1 M solution of NaHMDS in THF (7.5 mL, 7.5 mmol) was added over 1.5 min and the reaction mixture was stirred 20 min. (2-(chloromethoxy)ethyl)trimethylsilane (1.3 mL, 7.5 mmol) was then added and the reaction mixture was stirred for 2 h. The mixture was then diluted with water and DCM, and the aqueous phase was extracted with DCM (2×). The combined organic phase was washed with brine, dried over Na2SO4, filtered, and concentrated to afford a crude residue that was purified by silica gel chromatography (0-50% EtOAc in hexanes) to afford 6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine. LCMS-ESI+ (m/z): [M+H]+ calcd for C13H20ClN2OSi: 283.10; found: 283.03.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Name
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7.5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
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reactant
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0 (± 1) mol
Type
solvent
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0 (± 1) mol
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